molecular formula C15H13FO2 B1673479 Flurbiprofen CAS No. 5104-49-4

Flurbiprofen

Cat. No. B1673479
CAS RN: 5104-49-4
M. Wt: 244.26 g/mol
InChI Key: SYTBZMRGLBWNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flurbiprofen is a member of the phenylalkanoic acid derivative family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is primarily indicated as a pre-operative anti-miotic (in an ophthalmic solution) as well as orally for arthritis or dental pain .


Synthesis Analysis

A new and practical method for the preparation of Flurbiprofen from 4-bromo-2-fluorobiphenyl has been reported, which achieves a good overall yield (20%) and high enantioselectivity (96%) .


Molecular Structure Analysis

Flurbiprofen is a monocarboxylic acid that is a 2-fluoro-[1,1’-biphenyl-4-yl] moiety linked to C-2 of propionic acid . It is a fluorobiphenyl and a monocarboxylic acid. It is functionally related to a propionic acid .


Chemical Reactions Analysis

Flurbiprofen has been studied in the context of its interaction with other substances. For example, a complex between Flurbiprofen and Lidocaine was obtained by heating in ethanol . The interaction between the carboxyl group of Flurbiprofen and the secondary amine of Lidocaine contributed to the molecular complex formation .


Physical And Chemical Properties Analysis

Flurbiprofen is a monocarboxylic acid that is a 2-fluoro-[1,1’-biphenyl-4-yl] moiety linked to C-2 of propionic acid . It has a molecular formula of C15H13FO2 and a molecular weight of 244.26 g/mol .

Scientific Research Applications

Muscle Injury and Recovery

Research has shown that Flurbiprofen can influence the recovery process of muscles after exercise-induced injury. In an animal study, it was observed that while Flurbiprofen facilitated a more complete functional recovery in the short term, it was associated with a deficit in torque and force generation in the long term. The study highlighted Flurbiprofen's short-term protective effect on muscle fibers but suggested a potentially delayed or ineffectual regenerative response in treated muscles (Mishra et al., 1995).

Dental Applications

In the context of dental procedures, preoperative administration of Flurbiprofen was found to significantly reduce postoperative pain following endodontic treatments. This suggests Flurbiprofen's effectiveness in managing pain associated with dental procedures, offering a potential pre-treatment strategy to improve patient comfort (Flath et al., 1987).

Platelet Function and Thromboembolic Disease

Flurbiprofen's impact on platelet function and its potential therapeutic application in the management of thromboembolic disease have been explored. It inhibits platelet aggregation in response to various stimuli and demonstrates a capacity to influence blood coagulation processes without affecting bleeding time or platelet count in normal volunteers (Davies et al., 1974).

Periodontal Disease

A study on the effects of Flurbiprofen on periodontitis in rhesus monkeys showed significant inhibition of attachment loss, gingival redness, and bleeding on probing in treated animals. This provides evidence for Flurbiprofen's potential as an adjunctive therapy in managing periodontal disease, highlighting its role in inhibiting the progression of this condition (Offenbacher et al., 1987).

Migraine Prophylaxis

Flurbiprofen has been studied for its efficacy in migraine prophylaxis, where it significantly reduced migraine intensity, total hours with migraine, and the dosing frequency of relief medication. This suggests its utility in reducing the severity and frequency of migraines, presenting an alternative option for migraine management (Solomon & Kunkel, 1991).

Orthodontic Applications

The role of Flurbiprofen in orthodontics was examined through its effect on tooth movement in rabbits, where it partially inhibited orthodontic tooth movement by affecting osteoclast activity. This suggests its potential to modulate bone resorption processes in orthodontic treatments (Sandy & Harris, 1984).

Safety And Hazards

Flurbiprofen is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organs being the Respiratory system .

properties

IUPAC Name

2-(3-fluoro-4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTBZMRGLBWNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037231
Record name Flurbiprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flurbiprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.49e-02 g/L
Record name Flurbiprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00712
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flurbiprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Similar to other NSAIAs, the anti-inflammatory effect of flurbiprofen occurs via reversible inhibition of cyclooxygenase (COX), the enzyme responsible for the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway. This effectively decreases the concentration of prostaglandins involved in inflammation, pain, swelling and fever. Flurbiprofen is a non-selective COX inhibitor and inhibits the activity of both COX-1 and -2. It is also one of the most potent NSAIAs in terms of prostaglandin inhibitory activity.
Record name Flurbiprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00712
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Flurbiprofen

CAS RN

5104-49-4
Record name Flurbiprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5104-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurbiprofen [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005104494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurbiprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00712
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name flurbiprofen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flurbiprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flurbiprofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLURBIPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GRO578KLP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flurbiprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

110-111 °C, 110 - 111 °C
Record name Flurbiprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00712
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flurbiprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In a 200 ml round-bottom flask is placed 15.03 g (~43.7 mmol) of ethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate, 62 ml of glacial acetic acid, and 22 ml of 6 N aqueous hydrochloric acid. The mixture is refluxed under nitrogen for 24 hours. On cooling to room temperature, the solution is diluted with 250 ml of water and the mixture is extracted with 4×50 ml of methylene chloride. The combined extracts are washed with 2×100 ml of water and then with 8×40 ml (0.2 N) of aqueous potassium hydroxide solution. Extracts 1-4 are combined, acidified to pH <1 with concentrated hydrochloric acid, and the resulting solution is extracted with 3×50 ml of methylene chloride. The organic extracts are dried over sodium sulfate and concentrated in vacuo to give 7.13 g (38.8% overall) crude flurbiprofen. Extract 5 is backwashed with 3×15 ml methylene chloride, acidified with concentrated hydrochloric acid, and the resulting mixture is extracted with 3×20 ml methylene chloride to give 1.84 g (10.0%) crude flurbiprofen. Fractions 6-8 are combined and the pH is adjusted to ~9.0. After washing with 3×30 ml methylene chloride, the aqueous is acidified with concentrated hydrochloric acid and is then extracted with 3×50 ml of methylene chloride. Drying and concentration of the extracts gives 0.53 g (4.0%) crude flurbiprofen Ib.
Name
ethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate
Quantity
15.03 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
38.8%

Synthesis routes and methods II

Procedure details

A mixture of 5.00 g of α-methyl-4-cyclohexyl-3-fluorophenylacetic acid (m.p. 83° to 84° C.) and 2.3 g of sulphur in 10 ml of diphenyl ether was subjected to heating with stirring at 250° C. for 6 hours. The resulting reaction liquid was dissolved in acetone, and the insoluble substances were removed by filtration. The filtrate was poured into an aqueous sodium hydroxide solution. The resulting mixture was repeatedly washed with benzene, and hydrochloric acid was added to the aqueous layer. The crystals thus precipitated were collected by filtration, and recrystallized from a mixed benzene-n-hexane solvent to obtain 2.2 g of α-methyl-2-fluoro-4-biphenylylacetic acid (m.p. 112° to 114° C.).
Name
α-methyl-4-cyclohexyl-3-fluorophenylacetic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Following the procedure of Example 2, the enol ether of the formula ##STR2## is reacted with thallium (lll) acetate in an aqueous acetic acid/hexane mixture at 25° to 50° C. until methyl 2-(2-fluoro-4-biphenylyl)propionate is formed. This ester is isolated from the reaction mixture and hydrolyzed to 2-(2-fluoro-4-biphenylyl)propionic acid (generic name, flurbiprofen) by the described procedure.
[Compound]
Name
enol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic acid hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flurbiprofen
Reactant of Route 2
Flurbiprofen
Reactant of Route 3
Flurbiprofen
Reactant of Route 4
Flurbiprofen
Reactant of Route 5
Flurbiprofen
Reactant of Route 6
Flurbiprofen

Citations

For This Compound
54,100
Citations
NM Davies - Clinical pharmacokinetics, 1995 - Springer
… and all flurbiprofen preparations to date are marketed as the racemate. Flurbiprofen exhibits … The absorption of flurbiprofen is rapid and almost complete when given orally. The area …
Number of citations: 272 link.springer.com
RN Brogden, RC Heel, TM Speight, GS Avery - Drugs, 1979 - Springer
… : Flurbiprofen appears to be … flurbiprofen in man, but a mean concentration of 1.92μg/ml was present in synovial fluid at 6 hours after ingestion of a single 100mg oral dose of flurbiprofen, …
Number of citations: 122 link.springer.com
SS Adams, JW Buckler - Clinics in Rheumatic Diseases, 1979 - Elsevier
… (peripheral) and antipyretic properties but flurbiprofen is a particularly potent inhibitor of … biosynthesis, and flurbiprofen is exceptionally potent in this respect. Flurbiprofen also exerts …
Number of citations: 91 www.sciencedirect.com
H Geerts - IDrugs: the investigational drugs journal, 2007 - pubmed.ncbi.nlm.nih.gov
(R)-flurbiprofen, the R-enantiomer of racemic flurbiprofen, is … toxic S-enantiomer of flurbiprofen, (R)-flurbiprofen appears to … In murine models of AD, (R)-flurbiprofen lowered brain levels …
Number of citations: 83 pubmed.ncbi.nlm.nih.gov
F Jamali, BW Berry, MR Tehrani, AS Russell - Journal of pharmaceutical …, 1988 - Elsevier
… S and Rflurbiprofen. In this work, the pharmacokinetics of flurbiprofen enantiomers following … Upon iv administration of 10 mg/kg of racemic flurbiprofen to male SpragueDawley rats, the …
Number of citations: 147 www.sciencedirect.com
PC Risdall, SS Adams, EL Crampton, B Marchant - Xenobiotica, 1978 - Taylor & Francis
… Flurbiprofen accumulated in the circulation of the dog on … After dosing with [14C]flurbiprofen, tissue levels of radioactivity … to flurbiprofen binding only at very high flurbiprofen concn. (…
Number of citations: 117 www.tandfonline.com
MR Wester, JK Yano, GA Schoch, C Yang… - Journal of Biological …, 2004 - ASBMB
The structure of human P450 2C9 complexed with flurbiprofen was determined to 2.0 Å by x-ray crystallography. In contrast to other structurally characterized P450 2C enzymes, 2C5, …
Number of citations: 547 www.jbc.org
CD Brooks, OI Linet, D Schellenberg… - The Journal of …, 1990 - Wiley Online Library
… The flurbiprofen group had no serious clinical ADRs related to the … flurbiprofen‐related ADRs in 4370 patients in a variety of other studies and reviewed published reports of flurbiprofen …
Number of citations: 26 accp1.onlinelibrary.wiley.com
DG Kaiser, CD Brooks, PL Lomen - The American Journal of Medicine, 1986 - Elsevier
Both radiolabeled and nonlabeled drug have been used to study the pharmacokinetics of flurbiprofen (Ansaid, Upjohn). Drug absorption is rapid, drug disappearance half-life is …
Number of citations: 44 www.sciencedirect.com
JL Eriksen, SA Sagi, TE Smith… - The Journal of …, 2003 - Am Soc Clin Investig
Epidemiologic studies demonstrate that long-term use of NSAIDs is associated with a reduced risk for the development of Alzheimer disease (AD). In this study, 20 commonly used …
Number of citations: 866 www.jci.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.